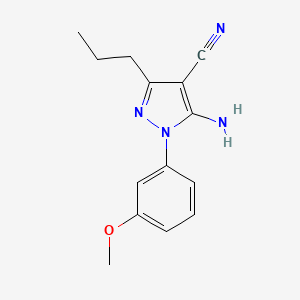
(2-(1,5-Dihydroxypyrrolidin-3-yl)ethyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(1,5-Dihydroxypyrrolidin-3-yl)ethyl)phosphonic acid is a compound that features a phosphonic acid group attached to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1,5-Dihydroxypyrrolidin-3-yl)ethyl)phosphonic acid typically involves the reaction of a pyrrolidine derivative with a phosphonic acid precursor. One common method is the reaction of 3-pyrrolidinol with diethyl phosphite under acidic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
(2-(1,5-Dihydroxypyrrolidin-3-yl)ethyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the pyrrolidine ring can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The phosphonic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for esterification or amidation reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, esters, and amides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-(1,5-Dihydroxypyrrolidin-3-yl)ethyl)phosphonic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications .
Medicine
In medicine, this compound is explored for its potential use in treating various diseases. Its unique chemical properties may allow it to act as an inhibitor or modulator of specific biological pathways .
Industry
In the industrial sector, this compound is used in the development of new materials and products. Its ability to undergo various chemical reactions makes it a versatile component in industrial applications .
Mecanismo De Acción
The mechanism of action of (2-(1,5-Dihydroxypyrrolidin-3-yl)ethyl)phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it useful in chelation therapy. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Phosphonic acid: A simpler compound with similar chemical properties.
Phosphinic acid: Another related compound with a different structure but similar reactivity.
Aminophosphonic acids: Compounds with an amine group attached to the phosphonic acid.
Uniqueness
(2-(1,5-Dihydroxypyrrolidin-3-yl)ethyl)phosphonic acid is unique due to the presence of both the pyrrolidine ring and the phosphonic acid group.
Propiedades
Fórmula molecular |
C6H14NO5P |
|---|---|
Peso molecular |
211.15 g/mol |
Nombre IUPAC |
2-(1,5-dihydroxypyrrolidin-3-yl)ethylphosphonic acid |
InChI |
InChI=1S/C6H14NO5P/c8-6-3-5(4-7(6)9)1-2-13(10,11)12/h5-6,8-9H,1-4H2,(H2,10,11,12) |
Clave InChI |
SFSPHKZOPAHBMG-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN(C1O)O)CCP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



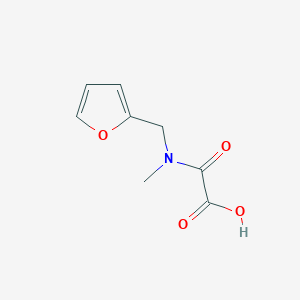
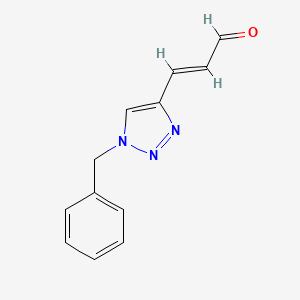
![Methyl 2-[(2-oxooxolan-3-yl)oxy]benzoate](/img/structure/B12873155.png)
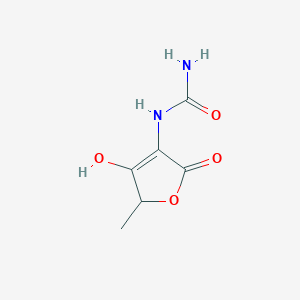
![Platinum(2+),bis[2-[(2-aminoethyl)amino]ethanol-N,N']-, dichloride](/img/structure/B12873165.png)
![2-Bromo-6-iodobenzo[d]oxazole](/img/structure/B12873178.png)
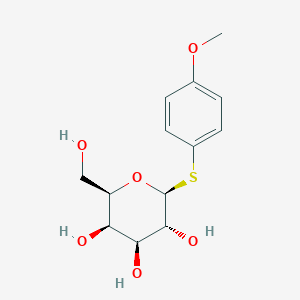
![5-(Difluoromethyl)benzo[d]oxazol-2-amine](/img/structure/B12873202.png)
